Isoetharine Hydrochloride

Vue d'ensemble

Description

Isoetharine hydrochloride is a relatively selective beta-2 adrenergic agonist. It is a catechol-like agent and a fast-acting bronchodilator used for the treatment of emphysema, bronchitis, and asthma . The compound is known for its rapid onset of action, providing relief from bronchospasm within minutes of inhalation .

Méthodes De Préparation

Isoetharine hydrochloride can be synthesized through a series of chemical reactions involving the appropriate precursors. The synthetic route typically involves the reaction of 1,2-benzenediol with 1-hydroxy-2-(isopropylamino)butane under controlled conditions to form the desired product . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using similar reaction conditions, followed by purification and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Isoetharine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield the corresponding alcohols .

Applications De Recherche Scientifique

Isoetharine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound to study beta-adrenergic receptor agonists and their interactions with receptors . In biology, it is used to investigate the effects of beta-2 adrenergic agonists on cellular signaling pathways and smooth muscle relaxation . In medicine, this compound is used in clinical studies to evaluate its efficacy and safety in treating respiratory conditions . Additionally, it has industrial applications in the development of bronchodilator formulations and inhalation therapies .

Mécanisme D'action

The mechanism of action of isoetharine hydrochloride involves its binding to beta-2 adrenergic receptors on bronchial cell membranes . This binding increases the activity of adenyl cyclase, which in turn augments the formation of cyclic AMP (cAMP) . Elevated levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity . The compound also stabilizes mast cells and inhibits histamine release, contributing to its bronchodilator effects .

Comparaison Avec Des Composés Similaires

Isoetharine hydrochloride is similar to other beta-2 adrenergic agonists such as epinephrine, isoprenaline, and salbutamol . it is unique in its rapid onset of action and relatively short duration of effect . Epinephrine, for example, is a non-selective adrenergic agonist with a broader range of effects, while isoprenaline and salbutamol have longer durations of action but may not provide as rapid relief from bronchospasm . The unique properties of this compound make it particularly useful in acute settings where immediate bronchodilation is required .

Activité Biologique

Isoetharine hydrochloride is a beta-2 adrenergic agonist primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma, chronic bronchitis, and emphysema. This article explores its biological activity, mechanism of action, clinical efficacy, and related research findings.

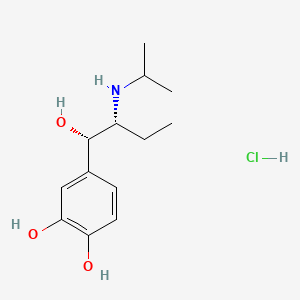

- Chemical Formula : C₁₃H₂₂ClNO₃

- Molecular Weight : 275.77 g/mol

- CAS Number : 2576-92-3

- IUPAC Name : 4-{1-hydroxy-2-[(propan-2-yl)amino]butyl}benzene-1,2-diol hydrochloride

Isoetharine functions primarily as a selective beta-2 adrenergic receptor agonist. Upon binding to these receptors in bronchial tissues, it activates adenyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in:

- Bronchodilation : Relaxation of bronchial smooth muscle.

- Inhibition of Histamine Release : Stabilization of mast cells, reducing allergic responses.

- Increased Ciliary Activity : Enhanced mucociliary clearance.

The onset of action is rapid, with maximal bronchodilation typically occurring within 15 minutes of inhalation .

Case Studies and Trials

-

Nebulized Isoetharine vs. Fenoterol :

A study comparing nebulized isoetharine (1%) with fenoterol (0.5%) in 40 patients with acute asthma attacks demonstrated significant improvements in forced expiratory volume in one second (FEV1) and maximum expiratory flow rates. However, fenoterol showed superior bronchodilation after one hour .Treatment Success Rate FEV1 Improvement Side Effects Isoetharine 50% Moderate Mild (8 patients) Fenoterol 80% Significant Mild (8 patients) -

Bronkosol Study :

Another study evaluated the effects of Bronkosol (containing isoetharine) versus phenylephrine on cardiopulmonary parameters. Results indicated that both treatments led to significant bronchodilation measured by FEV1 and forced vital capacity (FVC), but isoetharine was effective in maintaining airway patency over time .

Adverse Effects

Common side effects associated with isoetharine include:

- Tachycardia

- Tremors

- Headaches

- Nausea

These effects are generally mild and transient but highlight the need for monitoring during therapy .

Propriétés

IUPAC Name |

4-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H/t10-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFDLGGSOCHQOC-HTKOBJQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948629 | |

| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2576-92-3 | |

| Record name | 1,2-Benzenediol, 4-[(1R,2S)-1-hydroxy-2-[(1-methylethyl)amino]butyl]-, hydrochloride (1:1), rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2576-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoetharine hydrochloride [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002576923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOETHARINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V8U784H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.